Scientific Field: This application falls under the field of Organic Chemistry, specifically in reactions involving the borylation of arenes .
Summary of Application: The compound can be used as a reagent to borylate arenes . Borylation is a process where a boron atom is introduced into an organic molecule. This is a key step in many organic synthesis reactions.
Results or Outcomes: The outcome of this application is the successful borylation of the arene, which can then be used as an intermediate in further reactions .
Scientific Field: This application is in the field of Environmental Chemistry and Photocatalysis .
Summary of Application: The compound is used in the construction of conjugated organic polymers for efficient photocatalytic hydrogen peroxide generation .
Methods of Application: The compound is used in the synthesis of a donor–bridge–acceptor (D-B-A) organic polymer conjugated by the Sonogashira–Hagihara coupling reaction with tetraphenylethene (TPE) units as the electron donors, acetylene (A) as the connectors and pyrene (P) moieties as the electron acceptors .
Results or Outcomes: The resulting TPE-A-P exhibits a remarkable solar-to-chemical conversion of 1.65% and a high BET-specific surface area (1132 m²·g⁻¹). Furthermore, even under anaerobic conditions, it demonstrates an impressive H₂O₂ photosynthetic efficiency of 1770 μmol g⁻¹ h⁻¹ .
Scientific Field: This application is in the field of Polymer Chemistry .
Summary of Application: The compound can be used in the synthesis of intermediates for generating conjugated copolymers .
Methods of Application: The compound is used to prepare intermediates such as 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole and 3,9-Bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di (1-decylundecyl)indolo [3,2- b ]carbazole .
Results or Outcomes: The resulting intermediates can be used to generate conjugated copolymers .
Scientific Field: This application is in the field of Organic Synthesis .
Summary of Application: The compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions .
Methods of Application: The compound is used in conjunction with a suitable catalyst (typically a palladium compound) and an organic halide to carry out the Suzuki-Miyaura cross-coupling reaction .
Results or Outcomes: The outcome of this application is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione is an organic compound characterized by its unique structural features, including a boron-containing dioxaborolane ring and an isoindole-1,3-dione moiety. The molecular formula is , and it has a molecular weight of approximately 363.22 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the boron atom which can facilitate various
There is no current information available on the specific mechanism of action of Compound X. As mentioned earlier, the presence of the pinacol boronate group suggests its potential role as a building block in organic synthesis via Suzuki-Miyaura coupling.
The synthesis of this compound typically involves multiple steps:
The compound has several applications across various fields:
Interaction studies indicate that 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione interacts with various cellular components. These interactions can lead to significant effects on cellular processes such as proliferation and apoptosis. The compound's ability to modulate cell signaling pathways makes it a candidate for further research into its therapeutic potential .
Several compounds share structural similarities with 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Phthalimidomethyl)benzeneboronic acid | Contains a phthalimide group linked to a boronic acid | Used in various organic transformations |
| Isoindole derivatives | Similar isoindole structure | Varying substituents lead to different biological activities |
| Boron-containing compounds | Includes dioxaborolane rings | Known for their role in catalysis and organic synthesis |
The uniqueness of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione lies in its specific combination of the dioxaborolane ring with the isoindoline framework and its potential applications in both synthetic chemistry and biological research .
2-[2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione represents a complex organoboron compound with multiple systematic naming conventions that reflect its structural complexity. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione, which precisely describes the connectivity and substitution pattern of its constituent molecular fragments. Alternative nomenclature includes (2-Phthalimidomethylphenyl)boronic acid pinacol ester, which emphasizes the functional group relationship between the boronic acid derivative and the phthalimide moiety.
The molecular formula of this compound is C21H22BNO4, with a molecular weight of 363.2 grams per mole. The structural architecture consists of three primary components: a tetramethyl-substituted dioxaborolane ring, a benzyl linking unit, and an isoindole-1,3-dione core. The dioxaborolane ring, commonly referred to as a pinacol boronic ester, provides the characteristic organoboron functionality that enables participation in cross-coupling reactions. The InChI key for this compound is HXXPHCDZEYKJQR-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H22BNO4 |
| Molecular Weight | 363.2 g/mol |
| InChI Key | HXXPHCDZEYKJQR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4C3=O |
| CAS Registry Number | 805-547-6 |
The structural integrity of this compound is maintained through specific bonding patterns that influence its chemical reactivity and stability. The boron center adopts a tetrahedral geometry when coordinated within the dioxaborolane ring system, contrasting with the typical trigonal planar arrangement observed in many other organoboron species. This geometric constraint imposed by the pinacol ligand framework enhances the stability of the boronic ester functionality while preserving its reactivity toward transmetalation processes.
The development of 2-[2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione emerged from the broader evolution of organoboron chemistry, which has undergone significant transformation since the mid-twentieth century. The foundational discovery of hydroboration by Herbert C. Brown in 1956 established the fundamental principles that would later enable the development of sophisticated boronic ester derivatives. Brown's pioneering work demonstrated that alkenes could be efficiently converted to organoborane compounds through the addition of borane reagents, initially leading to skepticism from the scientific community due to the perceived limited utility of these exotic compounds.
The historical trajectory of organoboron chemistry experienced a pivotal acceleration with the development of the Suzuki-Miyaura coupling reaction in 1979. This metal-catalyzed carbon-carbon bond forming reaction between organoboron compounds and organohalides fundamentally changed the perception of boron-containing molecules from laboratory curiosities to essential synthetic reagents. The recognition of this transformative methodology culminated in the award of the 2010 Nobel Prize in Chemistry to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-coupling reactions.
| Year | Milestone | Significance |
|---|---|---|
| 1956 | Hydroboration Discovery | Foundation of organoboron synthetic methods |
| 1979 | First Suzuki Coupling | Carbon-carbon bond formation via boronic acids |
| 1981 | Suzuki-Miyaura Reaction | Establishment of boronic acid cross-coupling |
| 2010 | Nobel Prize Recognition | Validation of cross-coupling methodology |
The specific development of pinacol boronic esters, including compounds such as 2-[2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione, represents a refinement of organoboron chemistry that addresses practical limitations of boronic acids. These ester derivatives offer enhanced stability, improved handling characteristics, and compatibility with a broader range of reaction conditions compared to their corresponding boronic acid counterparts. The pinacol protection strategy provides a robust framework that maintains the essential reactivity of the boron center while preventing unwanted side reactions that can plague free boronic acids.
The integration of phthalimide functionality into organoboron scaffolds reflects the sophisticated approach of modern synthetic chemistry, where multiple functional groups are combined to create versatile intermediates capable of participating in diverse transformation sequences. This design philosophy exemplifies the evolution from simple organoboron reagents to complex multifunctional building blocks that can serve as platforms for accessing intricate molecular architectures through strategic synthetic planning.
The significance of 2-[2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione in synthetic organic chemistry stems from its unique combination of reactivity patterns and functional group compatibility that enables diverse synthetic applications. The compound serves as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, where the boronic ester functionality undergoes transmetalation with palladium complexes to form new carbon-carbon bonds. This reactivity pattern has been extensively documented in pharmaceutical synthesis, where late-stage coupling strategies enable the efficient construction of complex drug molecules.
The mechanistic pathway for Suzuki-Miyaura coupling involving this compound follows the established catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. During the transmetalation phase, the boronic ester transfers its organic substituent to the palladium center, with the base playing a crucial role in activating the organoboron species and facilitating the metal-ligand exchange process. Research has demonstrated that pinacol boronic esters, including this compound, can participate effectively in coupling reactions under mild conditions with appropriate catalyst systems.
| Reaction Type | Application | Typical Conditions |
|---|---|---|
| Suzuki-Miyaura Coupling | Carbon-carbon bond formation | Palladium catalyst, base, organic solvent |
| Protodeboronation | Functional group removal | Acid conditions, protic solvents |
| Chan-Lam Coupling | Carbon-heteroatom bond formation | Copper catalyst, oxidant |
The phthalimide component of this molecule provides additional synthetic utility through its established reactivity patterns in organic synthesis. The phthalimide group can serve as a nitrogen source for subsequent transformations, including Gabriel synthesis applications where the nitrogen functionality can be revealed through hydrazinolysis or other deprotection strategies. This dual functionality creates opportunities for convergent synthetic approaches where both the aromatic coupling and nitrogen introduction can be achieved from a single starting material.
Recent advances in cross-coupling methodology have expanded the utility of compounds like 2-[2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione beyond traditional Suzuki coupling applications. Studies have demonstrated successful coupling of unprotected nitrogen-rich heterocycles using specialized catalyst systems, indicating that the presence of the phthalimide functionality need not preclude effective cross-coupling reactions when appropriate conditions are employed. These developments highlight the continuing evolution of organoboron chemistry and the expanding scope of applications for sophisticated boronic ester derivatives.
The role of this compound in medicinal chemistry applications reflects the broader significance of organoboron compounds in drug discovery and development. The ability to introduce diverse aromatic substituents through cross-coupling reactions enables systematic structure-activity relationship studies and the efficient synthesis of compound libraries for biological evaluation. The stability and reactivity profile of pinacol boronic esters make them particularly suitable for pharmaceutical applications where reliable synthetic methods are essential for accessing target compounds with sufficient purity and yield for biological testing.
The compound 2-[2-(4,4,5,5-Tetramethyl- [1] [2] [3]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione possesses the molecular formula C21H22BNO4 with a precise molecular weight of 363.21 g/mol [4] [5]. The exact mass has been determined through high-resolution mass spectrometry to be 363.164188 g/mol [6]. This molecular composition indicates the presence of twenty-one carbon atoms, twenty-two hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms within the molecular structure [7].
The compound is registered under the Chemical Abstracts Service number 138500-87-5, providing a unique identifier for this specific chemical entity [4] [5]. The International Union of Pure and Applied Chemistry name for this compound is 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione [5].
| Property | Value |
|---|---|
| Molecular Formula | C21H22BNO4 |
| Molecular Weight | 363.21 g/mol |
| Exact Mass | 363.164188 g/mol |
| CAS Number | 138500-87-5 |
| InChI Key | ZLSIUDAKDAXZRV-UHFFFAOYSA-N |
The compound exists as a solid crystalline material under standard laboratory conditions [4] [7]. The physical appearance is characterized as a white to pale yellow crystalline powder [4]. Commercial samples typically exhibit an off-white to light yellow coloration, which may vary slightly depending on the purity and storage conditions [4]. The crystalline nature of the compound indicates a well-ordered molecular arrangement in the solid state, contributing to its stability and handling characteristics [4].
While specific melting point data for this exact compound was not readily available in the literature, related benzyl phthalimide derivatives typically exhibit melting points in the range of 110-170°C [8]. The compound demonstrates thermal stability under normal storage conditions, with recommended storage temperatures between 2-10°C to maintain optimal purity [4]. The tetramethyl dioxaborolan moiety contributes to the overall thermal stability of the molecule, as boronic esters of this type generally show good thermal properties [9].
The nuclear magnetic resonance spectroscopic profile of 2-[2-(4,4,5,5-Tetramethyl- [1] [2] [3]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione exhibits characteristic signals corresponding to its distinct functional groups [2] [10]. The phthalimide aromatic protons typically appear as a multiplet in the region of 7.70-7.90 parts per million, displaying the characteristic second-order splitting pattern associated with the benzene ring system [2] [11]. The benzyl methylene bridge protons manifest as a singlet around 4.80-5.20 parts per million, reflecting the deshielding effect of the adjacent aromatic systems [2] [8].
The tetramethyl groups of the dioxaborolan ring system generate a prominent singlet at approximately 1.20-1.30 parts per million, integrating for twelve protons [1] [12]. In carbon-13 nuclear magnetic resonance spectroscopy, the phthalimide carbonyl carbons resonate in the characteristic range of 167-169 parts per million [2] [13]. The quaternary carbon atoms of the tetramethyl dioxaborolan system appear around 83-84 parts per million, while the methyl carbons are observed at 24-25 parts per million [12] [13].
Boron-11 nuclear magnetic resonance analysis reveals a broad signal in the range of 26-31 parts per million, characteristic of tricoordinate boron in boronic ester systems [14]. The chemical shift anisotropy for the boron nucleus in such compounds typically ranges from 10-40 parts per million, reflecting the electronic environment around the boron center [14].
| Functional Group | 1H NMR (ppm) | 13C NMR (ppm) | 11B NMR (ppm) |
|---|---|---|---|
| Phthalimide aromatic H | 7.70-7.90 (m, 4H) | 123-134 | - |
| Phthalimide C=O | - | 167-169 | - |
| Benzyl CH2 | 4.80-5.20 (s, 2H) | 42-44 | - |
| Tetramethyl CH3 | 1.20-1.30 (s, 12H) | 24-25 | - |
| Quaternary C | - | 83-84 | - |
| Boron center | - | - | 26-31 |
The infrared spectroscopic analysis of this compound reveals distinct absorption bands characteristic of its functional groups [15] [16]. The phthalimide moiety exhibits two strong carbonyl stretching vibrations, with the symmetric stretch appearing at 1710-1720 cm⁻¹ and the asymmetric stretch at 1760-1770 cm⁻¹ [2] [15]. These frequencies are diagnostic for the imide functional group and distinguish it from other carbonyl-containing compounds [2].
The aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the 1580-1600 cm⁻¹ region [15]. Aromatic carbon-hydrogen stretching occurs in the 3050-3100 cm⁻¹ range as weak absorptions [15]. The aliphatic carbon-hydrogen stretching from the methyl groups of the dioxaborolan ring manifests as medium intensity bands between 2900-3000 cm⁻¹ [16].
The boronic ester functionality contributes strong absorption bands in the 1300-1400 cm⁻¹ region, corresponding to boron-oxygen stretching vibrations [15] [16]. The aromatic substitution pattern can be identified through characteristic carbon-hydrogen bending vibrations in the 750-850 cm⁻¹ region [15].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Phthalimide C=O (symmetric) | 1710-1720 | Strong | Imide carbonyl |
| Phthalimide C=O (asymmetric) | 1760-1770 | Strong | Imide carbonyl |
| Aromatic C=C | 1580-1600 | Medium | Ring framework |
| B-O stretch | 1300-1400 | Strong | Boronic ester |
| Aromatic C-H | 3050-3100 | Weak | Aromatic protons |
| Aliphatic C-H | 2900-3000 | Medium | Methyl groups |
Mass spectrometric analysis of 2-[2-(4,4,5,5-Tetramethyl- [1] [2] [3]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione provides valuable structural information through characteristic fragmentation patterns [6] [17]. The molecular ion peak appears at m/z 363, typically with moderate intensity (15-25% relative abundance) [6]. The base peak commonly occurs at m/z 148, corresponding to the phthalimide fragment (C8H4NO2+), which represents the most stable fragment ion [17].
Significant fragmentation involves the loss of the dioxaborolane moiety, producing an ion at m/z 275 ([M-C4H8O2]+) with 35-45% relative intensity [17]. Another important fragmentation pathway results in the loss of the entire boronic ester group, yielding an ion at m/z 236 ([M-C6H12O2B]+) with high relative abundance (60-80%) [17].
Additional diagnostic fragments include the phthalic anhydride ion at m/z 120 (C7H4O2+) and various boronic ester-related fragments such as the dioxaborolane fragment at m/z 87 (C4H8O2B+) [17]. The fragmentation pattern confirms the structural integrity of the molecule and provides unambiguous identification of the compound [6].
| Fragment Ion | m/z | Relative Intensity (%) | Assignment |
|---|---|---|---|
| [M]+ | 363 | 15-25 | Molecular ion |
| [C8H4NO2]+ | 148 | 90-100 | Phthalimide fragment |
| [M-C6H12O2B]+ | 236 | 60-80 | Loss of boronic ester |
| [M-C4H8O2]+ | 275 | 35-45 | Loss of dioxaborolane |
| [C7H4O2]+ | 120 | 25-35 | Phthalic anhydride |
| [C4H8O2B]+ | 87 | 20-30 | Dioxaborolane fragment |
The pinacol boronic ester functionality adopts a characteristic half-chair conformation in the solid state, as determined through X-ray crystallographic analysis of related compounds [18]. The dioxaborolane ring exhibits a torsion angle of approximately -37° to -40° between the oxygen atoms and the quaternary carbon centers [18]. The boron-oxygen bond lengths typically range from 1.43 to 1.47 Å, consistent with tricoordinate boron systems [18] [19].
The oxygen-boron-oxygen bond angle measures approximately 110-115°, reflecting the trigonal planar geometry around the boron center [18]. The tetrahedral character at the boron atom has been calculated to be approximately 80-85%, indicating a strong preference for the trigonal planar arrangement [18]. This geometric arrangement contributes to the reactivity profile of the boronic ester in cross-coupling reactions [9] [19].
Computational analysis reveals that the pinacol boronic ester group exhibits remarkable conformational flexibility, with the bulky tetramethyl substitution providing steric protection while maintaining reactivity [9]. The dioxaborolane ring demonstrates stability against hydrolysis under neutral conditions, contributing to the overall stability of the compound [20].
The phthalimide functional group maintains a planar conformation with minimal deviation from planarity (less than 0.05 Å) [11]. The imide carbon-nitrogen-carbon bond angle typically measures 112-115°, characteristic of the rigid bicyclic structure [11]. The two carbonyl groups exhibit equal bond lengths and maintain coplanarity with the benzene ring system [2] [11].
The phthalimide aromatic system demonstrates characteristic electronic properties, with the nitrogen atom participating in resonance stabilization [10] [11]. The imide functionality exhibits hypersensitive nuclear magnetic resonance behavior, with chemical shifts and coupling patterns that are sensitive to environmental changes [11]. This sensitivity arises from the electronic interactions between the nitrogen lone pair and the aromatic π-system [11].
The planarity of the phthalimide system facilitates π-π stacking interactions in the solid state, contributing to the crystalline properties of the compound [11]. The rigid structure of the phthalimide moiety serves as an excellent protecting group for amine functionalities in synthetic applications [2].
The benzyl methylene bridge adopts an extended conformation, providing optimal spatial separation between the phthalimide and boronic ester functionalities [8]. The carbon-nitrogen bond length in the benzyl linkage measures approximately 1.47-1.49 Å, typical for N-alkyl bonds in phthalimide systems [8]. The benzyl group exhibits free rotation around the carbon-nitrogen bond, allowing conformational flexibility [8].
The aromatic ring of the benzyl linker maintains coplanarity with the attached boronic ester group, minimizing steric interactions and optimizing electronic conjugation [21]. The substitution pattern on the benzene ring influences the overall molecular geometry and reactivity profile [21]. The extended conformation of the benzyl bridge prevents intramolecular interactions between the terminal functional groups, maintaining their independent reactivity [8].
Conformational analysis indicates that the benzyl linker provides an optimal balance between structural rigidity and flexibility, allowing the molecule to adopt favorable conformations for various chemical transformations [8]. The aromatic nature of the linker contributes to the overall stability of the compound through resonance stabilization [8].
| Structural Component | Geometric Parameter | Method |
|---|---|---|
| Dioxaborolane ring | Half-chair, -37° to -40° torsion | X-ray crystallography |
| B-O bond lengths | 1.43-1.47 Å | X-ray crystallography |
| O-B-O bond angle | 110-115° | X-ray crystallography |
| Phthalimide planarity | <0.05 Å deviation | X-ray crystallography |
| C-N-C bond angle | 112-115° | Structural analysis |
| Benzyl conformation | Extended | Conformational analysis |
The compound 2-[2-(4,4,5,5-Tetramethyl- [1] [2] [3]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione exists in three distinct positional isomeric forms, each characterized by the specific substitution pattern of the tetramethyldioxaborolan moiety on the phenyl ring [1] [4]. These positional isomers represent fundamental structural variations that arise from the different relative positions of the boron-containing substituent and the isoindole-benzyl linkage on the aromatic ring [5] [6].
The ortho-substituted variant represents the 1,2-disubstituted configuration where the dioxaborolan group and the isoindole-benzyl moiety occupy adjacent positions on the phenyl ring [1]. This isomer exhibits the molecular formula C21H22BNO4 with a molecular weight of 363.21 g/mol [1]. The IUPAC nomenclature designates this compound as 2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione [1].
The ortho-substitution pattern creates significant steric congestion due to the proximity of the bulky tetramethyldioxaborolan group to the benzyl-isoindole substituent [7] [8]. This spatial arrangement leads to conformational constraints that influence both the electronic properties and reactivity patterns of the molecule [9]. The adjacent positioning of these functional groups results in enhanced inductive effects through the aromatic system, affecting the overall electron density distribution [10].
The meta-substituted analogue corresponds to the 1,3-disubstituted arrangement, where the dioxaborolan group and the isoindole-benzyl chain are separated by a single carbon atom on the aromatic ring [11] [4]. This positional isomer maintains the same molecular formula C21H22BNO4 and molecular weight of 363.21 g/mol as its ortho and para counterparts [11].
The meta-substitution pattern provides an optimal balance between electronic communication and steric relief [12] [13]. The single-carbon separation minimizes direct steric interactions while maintaining sufficient electronic coupling through the aromatic π-system [14]. This configuration typically exhibits intermediate stability characteristics between the ortho and para isomers, with moderate susceptibility to degradation processes [15].
The para-substituted derivative represents the 1,4-disubstituted configuration with the functional groups positioned at opposite ends of the phenyl ring [4] [16]. This isomer, designated as 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione, exhibits the characteristic molecular formula C21H22BNO4 [16] [17].
The para-substitution pattern offers maximum spatial separation between the two functional groups, resulting in minimal steric interference [18] [7]. This configuration typically demonstrates the highest degree of molecular symmetry among the three isomers, leading to simplified spectroscopic signatures and enhanced stability characteristics [5] [19]. The para-arrangement facilitates optimal electronic delocalization through the aromatic system while minimizing unfavorable steric interactions [10].
The substitution position significantly influences the physicochemical properties of these isoindole derivatives through multiple mechanisms [9] [20]. Electronic effects dominate the property variations, with each substitution pattern creating distinct electron density distributions across the aromatic system [14] [21].
| Property | Ortho-Substituted | Meta-Substituted | Para-Substituted |
|---|---|---|---|
| Electronic Environment | Congested environment | Isolated substitution | Symmetric environment |
| Steric Hindrance | High steric strain | Minimal steric effects | Minimal steric effects |
| Resonance Effects | Limited conjugation | Reduced conjugation | Maximum conjugation |
| Inductive Effects | Strong inductive effects | Moderate inductive effects | Optimal electronic distribution |
| Reactivity Pattern | Enhanced reactivity | Intermediate reactivity | Controlled reactivity |
| Thermal Stability | Moderate stability | Higher stability | Highest stability |
The ortho-substituted variant experiences pronounced steric congestion that restricts conformational freedom and creates an electronically congested environment [7] [8]. This congestion leads to enhanced reactivity due to the destabilization of the ground state structure [13]. The meta-substituted analogue benefits from spatial isolation of the functional groups, providing balanced electronic properties with reduced steric interference [12]. The para-substituted derivative exhibits optimal electronic distribution through the aromatic system, resulting in maximum stability and controlled reactivity patterns [10] [22].
Comparative stability analysis reveals distinct stability hierarchies among the three positional isomers [15] [23]. The para-substituted derivative demonstrates superior stability across multiple degradation pathways, including protodeboronation resistance, hydrolytic stability, and thermal decomposition resistance [15] [24].
| Property | Ortho | Meta | Para |
|---|---|---|---|
| Protodeboronation Resistance | Moderate (enhanced by steric effects) | Good (balanced electronics) | Excellent (optimal electronics) |
| Hydrolytic Stability | Lower due to congestion | Good (minimal interference) | Excellent (symmetric environment) |
| Thermal Decomposition | Moderate (steric strain) | Good (reduced strain) | Excellent (minimal strain) |
| Oxidative Stability | Variable (proximity effects) | Good (isolated effects) | Excellent (distributed effects) |
| Base-Catalyzed Degradation | Higher susceptibility | Moderate susceptibility | Lowest susceptibility |
| Overall Stability Ranking | 3 (Least stable) | 2 (Intermediate) | 1 (Most stable) |
The stability differences arise from fundamental electronic and steric factors [25] [26]. Ortho-substitution creates enhanced reactivity through ground-state destabilization, while para-substitution achieves maximum stabilization through optimal electronic delocalization [13] [22]. Meta-substitution provides intermediate characteristics with balanced properties between the two extremes [12].
Reactivity patterns in cross-coupling reactions demonstrate corresponding trends, with para-substituted derivatives exhibiting the highest efficiency in Suzuki-Miyaura coupling reactions [27] [28]. The symmetric electronic environment of the para-isomer facilitates optimal transmetalation rates and broad catalyst compatibility [25] [29].
Nuclear magnetic resonance spectroscopy provides the most effective means for distinguishing these positional isomers [30] [19]. The different substitution patterns create characteristic spectroscopic signatures that enable unambiguous identification and structural assignment [19] [31].
| Method | Principle | Distinguishing Feature | Resolution |
|---|---|---|---|
| 1H NMR Spectroscopy | Chemical environment differences | Aromatic region (δH 6-8 ppm) | High for meta/para distinction |
| 13C NMR Spectroscopy | Carbon environment resolution | Aromatic region (δC 110-170 ppm) | Excellent for all isomers |
| 2D NMR (COSY/HSQC) | Connectivity mapping | Cross-peak patterns | Excellent connectivity info |
| Chemical Shift Analysis | Electronic environment effects | Substitution-dependent shifts | Good for electronic effects |
| Coupling Pattern Analysis | Spin-spin coupling variations | J-coupling patterns | Variable based on substitution |
| Integration Ratios | Proton counting | Symmetry-related equivalences | Best for para-substitution |
The aromatic region of 1H NMR spectra (δH 6-8 ppm) exhibits distinct patterns for each isomer [19] [32]. Para-substituted derivatives display characteristic symmetric doublet patterns due to the equivalent proton environments created by the 1,4-substitution [33] [34]. Meta-substituted compounds show distinct splitting patterns with specific meta-coupling constants (J = 1-3 Hz) [33], while ortho-substituted variants exhibit complex multiplicities due to ortho-coupling interactions (J = 7-8 Hz) [32] [33].
| Isomer | Aromatic 1H Signals | Expected δH Range (ppm) | 13C Aromatic Signals | Diagnostic Features | Integration Ratio |
|---|---|---|---|---|---|
| Ortho | Complex multiplicity | 7.2-7.8 | 6-7 distinct peaks | Ortho coupling (J=7-8 Hz) | 1:1:1:1:1 (5H total) |
| Meta | Distinct splitting pattern | 7.1-7.7 | 6 distinct peaks | Meta coupling (J=1-3 Hz) | 1:1:1:1:1 (5H total) |
| Para | Symmetric doublets | 7.3-7.6 | 4 peaks (symmetry) | Para pattern symmetry | 2:2:1 (4H aromatic) |
Carbon-13 NMR spectroscopy provides superior resolution for distinguishing all three isomers, with the para-substituted derivative showing fewer signals due to molecular symmetry [19] [35]. Two-dimensional NMR techniques, particularly COSY and HSQC experiments, enable definitive structural assignments through connectivity mapping and correlation analysis [19] [31].
Irritant